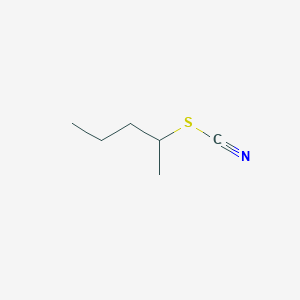

2-Pentyl thiocyanate

Descripción general

Descripción

2-Pentyl thiocyanate is an organic compound with the molecular formula C6H11SCN. It belongs to the class of thiocyanates, which are characterized by the presence of the functional group RSCN, where R is an organic group attached to sulfur. Thiocyanates are known for their diverse applications in organic synthesis and their presence in various natural products and bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Pentyl thiocyanate can be synthesized through several methods. One common approach involves the reaction between alkyl halides and alkali thiocyanates in aqueous media. For instance, the preparation of isopropyl thiocyanate involves treating isopropyl bromide with sodium thiocyanate in boiling ethanol . A similar method can be applied to synthesize this compound using 2-pentyl bromide and sodium thiocyanate.

Industrial Production Methods: Industrial production of thiocyanates often involves large-scale reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of solvents like dimethylbenzene and the protection of the reaction environment with nitrogen can enhance the efficiency and safety of the process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Pentyl thiocyanate undergoes various chemical reactions, including:

Oxidation: Thiocyanates can be oxidized to form sulfonates or sulfinates.

Reduction: Reduction of thiocyanates can yield thiols or thioethers.

Substitution: Thiocyanates can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can react with thiocyanates under mild conditions.

Major Products:

Oxidation: Sulfonates or sulfinates.

Reduction: Thiols or thioethers.

Substitution: Various substituted organic compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 2-pentyl thiocyanate is utilized for synthesizing novel compounds. It acts as a precursor for:

- Thiocyanate complexes with transition metals, which have been studied for their spectroscopic properties and potential applications in catalysis .

- Heterocycles , which are essential in pharmaceuticals and agrochemicals .

Biology

Research highlights the biological implications of thiocyanates, including:

- Antimicrobial Activity: Studies indicate that thiocyanates exhibit antimicrobial properties against various pathogens. For instance, this compound has been evaluated for its efficacy against bacteria and fungi .

- Cellular Effects: The compound influences cellular processes such as gene expression and metabolism. It inhibits the thyroid sodium-iodide symporter, affecting thyroid hormone synthesis .

Medicine

The potential therapeutic applications of this compound are notable:

- Anticancer Properties: Investigations into its role in cancer treatment are ongoing, focusing on its ability to induce apoptosis in cancer cells.

- Host Defense Mechanisms: Thiocyanate is involved in the lactoperoxidase system, contributing to antimicrobial defense in biological fluids .

Industrial Applications

In industry, this compound finds use in:

- Dyes and Pigments: Its chemical structure allows it to be used in synthesizing various dyes.

- Pesticides: The compound is explored for developing safer agrochemicals due to its biological activity.

- Rubber Chemicals: It is utilized as an additive to enhance the properties of rubber products.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Candida albicans and Streptococcus species. Results indicated significant inhibition of growth at concentrations as low as 100 µM, demonstrating its potential as a natural preservative .

Case Study 2: Synthesis of Heterocycles

Researchers synthesized a series of heterocycles using this compound as a starting material. The resulting compounds exhibited promising biological activities, including anti-inflammatory effects, showcasing the compound's versatility in medicinal chemistry .

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Synthesis of sulfur-containing compounds | Effective precursor for various reactions |

| Biology | Antimicrobial activity | Significant inhibition of bacterial growth |

| Medicine | Anticancer research | Induces apoptosis in cancer cell lines |

| Industry | Production of dyes | Used in creating vibrant colorants |

Mecanismo De Acción

The mechanism of action of 2-pentyl thiocyanate involves its reactivity with various biological molecules. Thiocyanates can act as electrophiles, reacting with nucleophilic sites in proteins and enzymes. This interaction can inhibit enzyme activity or disrupt cellular processes. The molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparación Con Compuestos Similares

- Phenyl thiocyanate

- Isopropyl thiocyanate

- Allyl thiocyanate

Comparison: 2-Pentyl thiocyanate is unique due to its specific alkyl chain length, which influences its reactivity and biological activity. Compared to shorter-chain thiocyanates like isopropyl thiocyanate, this compound may exhibit different steric and electronic effects, affecting its chemical behavior and applications .

Actividad Biológica

2-Pentyl thiocyanate (CAS Number: 61735-43-1) is a sulfur-containing organic compound with notable biological activities. Its structure, comprising a pentyl group attached to a thiocyanate moiety, allows it to interact with various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : Thiocyanates, including this compound, are known to inhibit various enzymes. This inhibition can disrupt normal cellular processes, leading to altered metabolism and potential cytotoxicity.

- Oxidative Stress Induction : High doses of thiocyanate compounds can induce oxidative stress in cells, contributing to cellular damage and apoptosis.

- Interaction with Metal Ions : The compound can form complexes with metal ions, which may influence enzyme activity and protein function.

Cellular Effects

The effects of this compound on cellular processes are multifaceted:

- Impact on Thyroid Function : It has been observed that thiocyanates inhibit the thyroid sodium-iodide symporter, affecting thyroid hormone synthesis and potentially leading to hypothyroidism in susceptible individuals .

- Cytotoxicity : Studies have indicated that exposure to high concentrations of this compound can lead to necrotic cell death in various cell lines. For instance, human umbilical vein endothelial cells (HUVEC) showed signs of necrosis when exposed to elevated levels of hypothiocyanous acid (HOSCN), a product formed from thiocyanate .

Pharmacokinetics

This compound is rapidly absorbed into cells following administration. Its metabolism primarily occurs in the liver, where enzymes such as rhodanese catalyze reactions involving thiocyanate. The pharmacokinetic profile suggests a quick onset of action, which is crucial for therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiocyanates. For example:

- Host Defense Mechanism : Thiocyanate plays a role in host defense by participating in the lactoperoxidase microbicidal pathway. HOSCN generated from thiocyanate exhibits potent antibacterial activity against various pathogens while being less toxic to host tissues .

- Potential Therapeutic Agent : Research indicates that compounds like this compound could be developed as therapeutic agents due to their ability to modulate immune responses and exhibit antimicrobial effects .

Toxicological Studies

Toxicological assessments have shown that while low concentrations of thiocyanates may have beneficial effects, higher concentrations can lead to adverse outcomes:

- Cytotoxicity in Animal Models : In animal studies, exposure to sodium thiocyanate has resulted in decreased reproductive organ weights and altered spermatogenesis in rats . These findings underscore the need for careful dosage considerations in potential therapeutic applications.

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

pentan-2-yl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-3-4-6(2)8-5-7/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXHMJVSAWJUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375740 | |

| Record name | 2-Pentyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61735-43-1 | |

| Record name | 2-Pentyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.